molecular formula C8H13N B1611609 4-Ethynyl-1-methylpiperidine CAS No. 91324-39-9

4-Ethynyl-1-methylpiperidine

Cat. No. B1611609
CAS RN: 91324-39-9
M. Wt: 123.2 g/mol
InChI Key: GKSZTGKBJYXEET-UHFFFAOYSA-N
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Description

4-Ethynyl-1-methylpiperidine is a chemical compound with the molecular formula C8H13N .


Molecular Structure Analysis

The molecular structure of 4-Ethynyl-1-methylpiperidine consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted with a methyl group at the 1-position and an ethynyl group at the 4-position .


Physical And Chemical Properties Analysis

The molecular weight of 4-Ethynyl-1-methylpiperidine is approximately 123.2 Da . Other physical and chemical properties such as solubility, melting point, boiling point, etc., are not mentioned in the available resources.

Scientific Research Applications

  • Environmental and Human Safety in Peptide Synthesis :

    • Rodríguez et al. (2019) explored the use of diluted solutions of 4-methylpiperidine for Fmoc group removal in SPPS-Fmoc/tBu, a process commonly used in peptide synthesis. This method proved to be more environmentally friendly and less harmful to humans, while still achieving high purity and good yield in peptide synthesis (Rodríguez et al., 2019).
  • Pharmaceutical and Medicinal Chemistry :

    • Senguttuvan et al. (2013) discussed the synthesis of 4-aminopiperidines, which are of interest due to their applications as analgesics, neuroleptics, and antihistamines (Senguttuvan, Murugavelu, & Nagarajan, 2013).
    • Aziz‐ur‐Rehman et al. (2017) synthesized and evaluated the antibacterial properties of compounds containing 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities (Aziz‐ur‐Rehman et al., 2017).
  • Chemical Synthesis and Properties :

    • Mojtahedi et al. (2016) studied pseudo four-component reactions involving 1-methylpiperidin-4-one, leading to the efficient formation of ortho-aminocarbonitriles (Mojtahedi et al., 2016).
  • Material Science and Polymer Chemistry :

    • Kudaibergenov et al. (1993) investigated the conformational behavior of linear and crosslinked poly(4-but-3-en-1-ynyl-1-methylpiperidin-4-ol) in solution, revealing a lower critical solution temperature and phase transition behavior in aqueous solutions (Kudaibergenov et al., 1993).

properties

IUPAC Name

4-ethynyl-1-methylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N/c1-3-8-4-6-9(2)7-5-8/h1,8H,4-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSZTGKBJYXEET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60533182
Record name 4-Ethynyl-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethynyl-1-methylpiperidine

CAS RN

91324-39-9
Record name 4-Ethynyl-1-methylpiperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60533182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
KY Valentina, AZ Kabdraissova, KD Praliyev… - Journal of Saudi …, 2009 - Elsevier
Methodology was developed to obtain a series of unusual alkoxy- and phenoxyalkyl ethers of secondary and tertiary ethynylpiperidin-4-ols representative examples of which were …
Number of citations: 5 www.sciencedirect.com
AS Kalgutkar - 1993 - vtechworks.lib.vt.edu
The Parkinsonian-inducing neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) and close structural analogs are the only known cyclic tertiary amines with good …
Number of citations: 0 vtechworks.lib.vt.edu

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